

# Eganelisib with cytarabine in relapsed refractory acute myeloid leukemia AML

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## Compound Focus: Eganelisib

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## Introduction and Scientific Rationale

**Eganelisib** (IPI-549) is a first-in-class, orally administered, highly selective inhibitor of phosphoinositide-3-kinase gamma (PI3K- $\gamma$ ) [1]. The PI3K- $\gamma$  pathway acts as a key molecular switch that controls immune suppression by myeloid cells, such as macrophages and myeloid-derived suppressor cells (MDSCs), in the tumor microenvironment [1]. In preclinical models, inhibition of PI3K- $\gamma$  by **eganelisib** has been shown to reprogram these immunosuppressive myeloid cells from a pro-tumor (M2-like) phenotype to an anti-tumor (M1-like) phenotype, promoting T-cell infiltration and activation [1] [2].

In the context of AML, this mechanism is particularly relevant. The bone marrow microenvironment in AML is rich in immunosuppressive myeloid cells that contribute to disease progression and resistance to therapy. Cytarabine is a cornerstone cytotoxic chemotherapy drug for AML that works by directly inhibiting the growth of cancer cells [3]. The rational combination of **eganelisib** with cytarabine seeks to achieve a dual attack: direct cytotoxicity against AML blasts via cytarabine, and a simultaneous reprogramming of the immunosuppressive microenvironment via **eganelisib**, potentially overcoming barriers to treatment efficacy and enhancing anti-leukemic responses [3] [2].

## Clinical Trial Design and Eligibility

The clinical data for **eganelisib** in combination with cytarabine in relapsed/refractory AML is drawn from an ongoing Phase 1b trial (NCT06533761) [4] [5] [3]. The core design and patient eligibility criteria are summarized below.

**Table 1: Clinical Trial Overview**

Trial Feature	Description
Official Title	A Phase 1b Open-Label Study to Evaluate Eganelisib as Monotherapy and in Combination with Cytarabine in Patients with Relapsed/Refractory AML [4] [5]
ClinicalTrials.gov ID	NCT06533761 [5] [3]
Protocol ID	25-160 (Dana-Farber), STLX-EGA-001 (Sponsor) [4] [5]
Phase	1b [4] [5] [3]
Overall Status	Active and Recruiting (as of October 2025) [5]
Primary Objectives	Assess safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and anti-tumor efficacy [4]
Estimated Completion	March 15, 2028 [5]

**Table 2: Patient Eligibility Criteria**

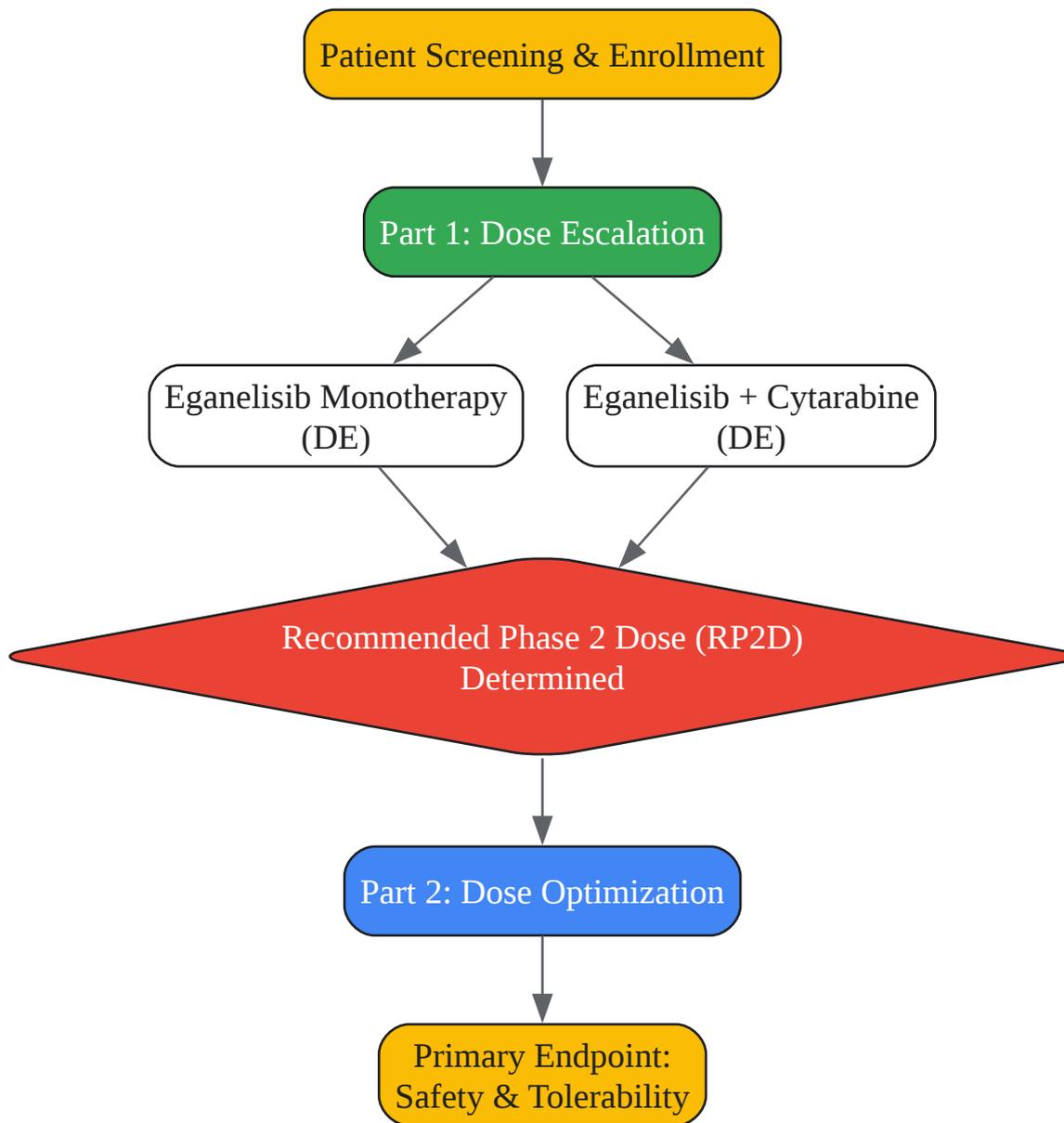
Category	Inclusion Criteria	Exclusion Criteria
<b>Disease Status</b>	Pathological diagnosis of AML (WHO 2022) with $\geq 10\%$ bone marrow blasts. Secondary and treatment-related AML are included. Higher-risk MDS (IPSS-R Intermediate, High, or Very High) with $\geq 10\%$ blasts is also included [4].	Acute promyelocytic leukemia is excluded [4].
<b>Prior Therapy</b>	Relapsed or refractory disease.	Autologous or allogeneic stem cell transplant within 6 months prior to Cycle 1 Day 1 [4] [5].
<b>Performance Status</b>	ECOG performance status $\leq 2$ [4] [5].	-
<b>Organ Function</b>	Adequate hepatic and renal function per protocol, measured within 7 days prior to the first dose [4] [5].	Presence of a clinically significant non-hematologic toxicity from prior therapy that has not resolved to Grade $\leq 1$ (NCI CTCAE v5.0) [4].
<b>Concomitant Conditions</b>	-	Active fungal disease or uncontrolled infection; patients on antimicrobials must be afebrile and stable for $>72$ hours [4]. Receiving chronic immunosuppressants or systemic steroids (excluding replacement therapy) [4] [5]. WBC count $>25 \times 10^9/L$ within 7 days prior to the first dose (hydroxyurea permitted for control) [4] [5].

The trial is structured in two parts:

- **Part 1: Dose Escalation (DE)** - Determines the safety and maximum tolerated dose (MTD) or recommended phase 2 dose (RP2D) of **eganelisib** both as a monotherapy and in combination with cytarabine [4] [5].
- **Part 2: Dose Optimization** - Further evaluates the safety and efficacy of the selected dose(s) [4] [5].

## Treatment Protocol and Schema

The following diagram illustrates the logical workflow and structure of the clinical trial.



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#### Dosing and Administration:

- **Eganelisib:** An oral pill taken once daily. The specific dose for a given patient depends on the dose level assigned during the escalation/optimization phases of the trial [3].
- **Cytarabine:** Administered either as an intravenous (IV) infusion or as a subcutaneous injection. The dose is determined by the study protocol and prior safety data from the dose-escalation phase [3].

Treatment is administered in continuous 28-day cycles until patients experience unacceptable toxicity or disease progression [1].

## Preclinical and Translational Evidence

While clinical data in AML is still emerging, the rationale for **eganelisib** is strongly supported by its mechanism of action and experience in solid tumors. In the MARIO-1 phase 1/1b study in advanced solid tumors (NCT02637531), **eganelisib** was evaluated both as a monotherapy and in combination with the PD-1 inhibitor nivolumab [1].

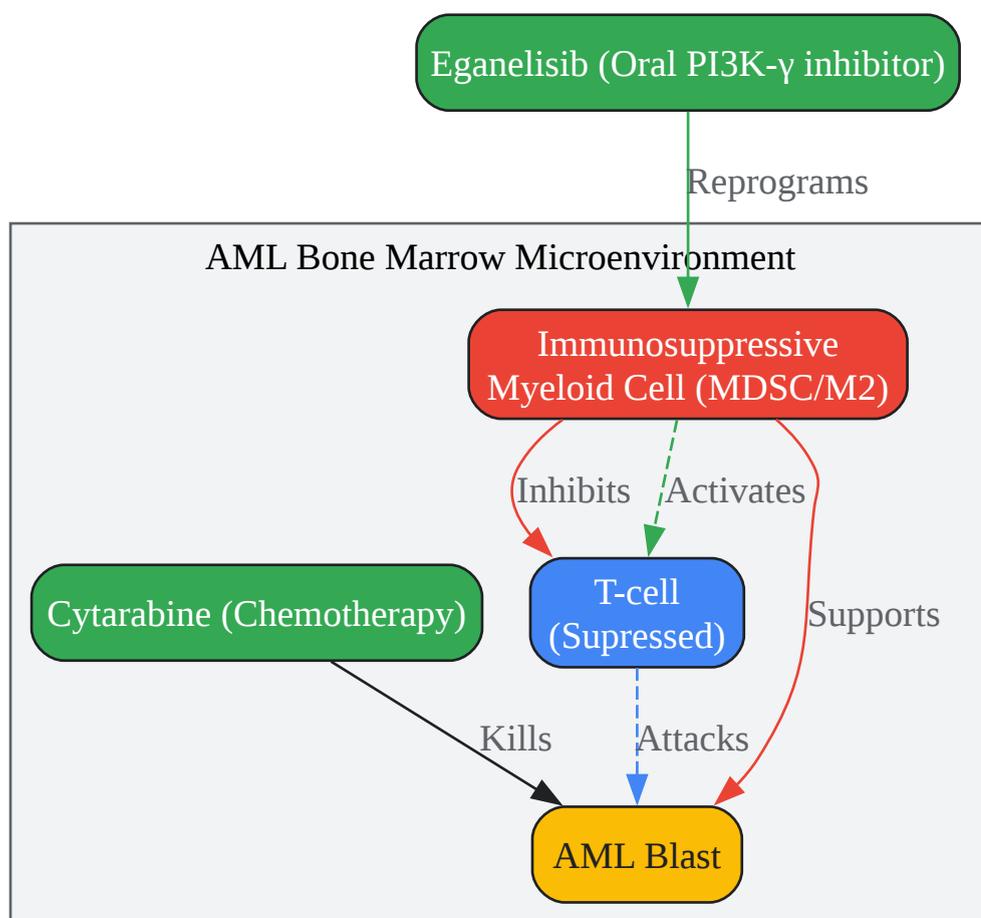
### Key Findings from MARIO-1 [1]:

- **Safety:** The most common treatment-related grade  $\geq 3$  toxicities in the combination therapy were increased aspartate aminotransferase (AST: 13%) and increased alanine aminotransferase (ALT: 10%) and rash (10%). These hepatic enzyme elevations were generally reversible.
- **Dosing:** Based on the aggregate safety and pharmacodynamic data, **eganelisib** doses of 30 mg and 40 mg once daily in combination with an immune checkpoint inhibitor were selected for phase 2 studies.
- **Efficacy Signal:** Anti-tumor activity for the combination was observed in patients with various solid tumors, including in some who had previously progressed on PD-1/PD-L1 inhibitors, validating the potential to overcome resistance to immunotherapy.

This evidence provides a strong foundation for exploring **eganelisib**'s macrophage-reprogramming capability in the AML microenvironment.

## Anticipated Mechanisms and Workflow

The proposed mechanism of action for the combination therapy in AML involves targeting both the cancer cells and the surrounding immune microenvironment, as visualized below.



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## Key Considerations for Protocol Implementation

- **Safety Monitoring:** Given the safety profile observed in solid tumor trials, close monitoring of hepatic function (ALT, AST, bilirubin) is essential prior to each cycle and as clinically indicated [1]. Management protocols for potential hepatic enzyme elevations should be in place.
- **Dose-Limiting Toxicities (DLTs):** The definition of DLTs in this trial should be clearly documented in the protocol. In the MARIO-1 study, DLTs included primarily grade 3 reversible hepatic enzyme elevations occurring after the first cycle [1].
- **Pharmacodynamic Biomarkers:** To confirm target engagement and mechanism of action, the protocol should include plans for biomarker analysis. This may involve assessing pAKT levels in immune cells as a marker of PI3K-γ pathway inhibition and evaluating changes in immune cell populations (e.g., MDSC subsets, T-cell activation markers) in peripheral blood and/or bone marrow samples [1].

**Table 3: Key Efficacy and Safety Outcomes from Prior Eganelisib Study (MARIO-1 in Solid Tumors) [1]**

Outcome Measure	Eganelisib Monotherapy (n=39)	Eganelisib + Nivolumab (n=180)
<b>Most Common Gr <math>\geq</math>3 Related AEs</b>   Increased ALT (18%) Increased AST (18%) Increased Alkaline Phosphatase (5%)   Increased AST (13%) Increased ALT (10%) Rash (10%)     <b>Treatment-Related Serious AEs</b>   5% (including grade 4 bilirubin/enzyme increases)   13% (including pyrexia, rash, cytokine release syndrome)     <b>DLTs</b>   None in first 28 days; later cycle DLTs at 60 mg dose   Not Specified     <b>Recommended Phase 2 Doses</b>   -   30 mg and 40 mg once daily		

## Conclusion

The combination of **eganelisib** and cytarabine represents a novel immuno-chemotherapeutic strategy for relapsed/refractory AML. By targeting the PI3K- $\gamma$  pathway, **eganelisib** aims to reverse the immunosuppressive tumor microenvironment and potentially restore sensitivity to cytotoxic therapy. The ongoing Phase 1b trial (NCT06533761) is a critical first step in defining the safety profile, optimal dosing, and preliminary efficacy of this combination, with results expected to guide future clinical development in this area of high unmet medical need.

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